1-[3'-(4-Chlorophenyl)-2-phenyl-4-[4-(propan-2-YL)phenyl]-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-YL]ethan-1-one
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Overview
Description
1-[3’-(4-Chlorophenyl)-2-phenyl-4-[4-(propan-2-YL)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-YL]ethan-1-one is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of multiple aromatic rings and a thiadiazole moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3’-(4-Chlorophenyl)-2-phenyl-4-[4-(propan-2-YL)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-YL]ethan-1-one typically involves multi-step reactions. One common approach is the reaction of 2-phenyl-4-(4-(propan-2-yl)phenyl)-2H,3H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethan-1-one with 4-chlorophenyl derivatives under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3’-(4-Chlorophenyl)-2-phenyl-4-[4-(propan-2-YL)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-YL]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[3’-(4-Chlorophenyl)-2-phenyl-4-[4-(propan-2-YL)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-YL]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3’-(4-Chlorophenyl)-2-phenyl-4-[4-(propan-2-YL)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-YL]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: A simpler aromatic ketone with different functional groups and reactivity.
1-(4-Chlorophenyl)-3-{4-[2-(5-ethyl-pyridin-2-yl)-ethoxy]-phenyl}propenone: A chalcone derivative with similar aromatic structures but different biological activity.
1,3,4-Thiadiazole Derivatives: Compounds with the same thiadiazole moiety but varying substituents and properties.
Uniqueness
1-[3’-(4-Chlorophenyl)-2-phenyl-4-[4-(propan-2-YL)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-YL]ethan-1-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. Its combination of aromatic rings and a thiadiazole moiety makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C32H27ClN4OS |
---|---|
Molecular Weight |
551.1 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-2'-phenyl-4'-(4-propan-2-ylphenyl)spiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone |
InChI |
InChI=1S/C32H27ClN4OS/c1-21(2)23-13-15-24(16-14-23)30-28-11-7-8-12-29(28)32(36(34-30)26-9-5-4-6-10-26)37(35-31(39-32)22(3)38)27-19-17-25(33)18-20-27/h4-21H,1-3H3 |
InChI Key |
ROPPXNAOCRQBKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C(=O)C)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
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